molecular formula C16H21NO3 B14737916 4-[(4-Methyl-1-phenylpentan-3-yl)amino]-4-oxobut-2-enoic acid CAS No. 4812-71-9

4-[(4-Methyl-1-phenylpentan-3-yl)amino]-4-oxobut-2-enoic acid

Cat. No.: B14737916
CAS No.: 4812-71-9
M. Wt: 275.34 g/mol
InChI Key: OKGJLFMCKIQASQ-UHFFFAOYSA-N
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Description

4-[(4-Methyl-1-phenylpentan-3-yl)amino]-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methyl-1-phenylpentan-3-yl)amino]-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-methyl-1-phenylpentan-3-one, which is then reacted with appropriate amines and carboxylic acids under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methyl-1-phenylpentan-3-yl)amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-[(4-Methyl-1-phenylpentan-3-yl)amino]-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-Methyl-1-phenylpentan-3-yl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Methyl-1-phenylpentan-3-yl)amino]-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

4812-71-9

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

4-[(4-methyl-1-phenylpentan-3-yl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C16H21NO3/c1-12(2)14(17-15(18)10-11-16(19)20)9-8-13-6-4-3-5-7-13/h3-7,10-12,14H,8-9H2,1-2H3,(H,17,18)(H,19,20)

InChI Key

OKGJLFMCKIQASQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCC1=CC=CC=C1)NC(=O)C=CC(=O)O

Origin of Product

United States

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